tert-Butyl 3-aminopropanoate hydrochloride tert-Butyl 3-aminopropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 58620-93-2
VCID: VC21541381
InChI: InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)CCN.Cl
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol

tert-Butyl 3-aminopropanoate hydrochloride

CAS No.: 58620-93-2

Cat. No.: VC21541381

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-aminopropanoate hydrochloride - 58620-93-2

CAS No. 58620-93-2
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
IUPAC Name tert-butyl 3-aminopropanoate;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H
Standard InChI Key DOMTZTVJNZKUNX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCN.Cl
Canonical SMILES CC(C)(C)OC(=O)CCN.Cl

Chemical Identity and Properties

tert-Butyl 3-aminopropanoate hydrochloride is a versatile chemical compound commonly used in various scientific and industrial applications. It is the hydrochloride salt form of tert-Butyl 3-aminopropanoate (also known as beta-Alanine tert-butyl ester) . The compound serves as an intermediate in organic synthesis and demonstrates potential in biomedical research, particularly in antibacterial and anticancer studies.

The compound can be identified by several key properties presented in Table 1:

PropertyValue
CAS Number58620-93-2
Molecular FormulaC₇H₁₆ClNO₂
Molecular Weight181.66 g/mol
Physical StateCrystalline Powder
ColorWhite to Yellow
Melting Point169°C
Purity (Commercial)≥95.0% to ≥98.0%
Log P0.79
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
IUPAC Nametert-butyl 3-aminopropanoate hydrochloride
InChI KeyDOMTZTVJNZKUNX-UHFFFAOYSA-N
SMILESCl.CC(C)(C)OC(=O)CCN

The moderate lipophilicity (Log P = 0.79) suggests good membrane permeability, which may contribute to its biological activities. The compound's structure features both an amino group and an ester group, providing dual functionality that makes it versatile for various chemical reactions and applications.

Structural Characteristics

The molecular structure of tert-Butyl 3-aminopropanoate hydrochloride consists of a three-carbon chain with an amino group at one end and a tert-butyl ester group at the other. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents while reducing its reactivity compared to the free base form (CAS: 15231-41-1) .

The presence of the tert-butyl group provides steric hindrance that protects the ester from rapid hydrolysis in mild conditions, making it useful as a protecting group in synthetic organic chemistry. The primary amine functionality allows for various derivatization reactions, further expanding its utility in organic synthesis .

Synthesis Methods

Laboratory Scale Synthesis

tert-Butyl 3-aminopropanoate hydrochloride can be synthesized through the esterification of 3-aminopropanoic acid (β-alanine) with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves protecting the amino group, performing the esterification, and then deprotecting the amino group. The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.

A typical laboratory synthesis procedure might involve:

  • Reaction of β-alanine with a protecting group reagent (such as Boc anhydride)

  • Esterification of the protected amino acid with tert-butyl alcohol under acidic conditions

  • Removal of the protecting group

  • Treatment with HCl to form the hydrochloride salt

The reaction temperature for deprotection reactions typically ranges from 0 to 160°C, preferably 50 to 120°C, with reaction times usually between 15 minutes to 12 hours depending on conditions .

Industrial Production Methods

In industrial settings, the production follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The production method may involve:

  • Mixing of reactants in specific orders: for example, adding a base to tert-butyl 3-(alkoxycarbonylamino) piperidine-1-carboxylate, or adding the protected amino ester to the base

  • Monitoring reaction progress using techniques such as gas chromatography and high-performance liquid chromatography

  • Post-reaction processing including filtration, extraction, washing, and isolation treatments such as distillation and crystallization

Industrial production focuses on optimizing yield while maintaining high purity, which is crucial for applications in pharmaceutical and research settings.

Chemical Reactions

Types of Reactions

tert-Butyl 3-aminopropanoate hydrochloride participates in various chemical reactions due to its functional groups:

  • Substitution Reactions: The amino group can act as a nucleophile in substitution reactions, where it is replaced by other nucleophiles.

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-aminopropanoic acid and tert-butyl alcohol.

  • Amide Formation: The amino group can react with carboxylic acids or acyl chlorides to form amides, making it useful in peptide synthesis and other applications .

  • Alkylation: The amino group can undergo alkylation reactions with alkyl halides or other alkylating agents .

Common Reagents and Conditions

Several reagents and conditions are commonly used in reactions involving tert-Butyl 3-aminopropanoate hydrochloride:

  • Acid Catalysts: Used in esterification reactions to facilitate the formation of the ester bond.

  • Hydrochloric Acid: Used to convert the free base form of the ester into its hydrochloride salt.

  • Bases: Such as potassium carbonate or N-ethyl-N,N-diisopropylamine are used in various coupling reactions .

  • Coupling Agents: Like dicyclohexyl-carbodiimide (DCC) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for amide bond formation .

  • Reducing Agents: Such as sodium cyanoborohydride for reductive amination reactions .

Experimental Procedures

Various experimental procedures have been reported for reactions involving tert-Butyl 3-aminopropanoate hydrochloride. For example:

  • Amide Formation: A solution of tert-Butyl 3-aminopropanoate hydrochloride in CH₂Cl₂ with Hunig's Base and PyBOP, stirred for 16 hours, can be used for amide bond formation .

  • Alkylation: Reactions with potassium carbonate in N,N-dimethylformamide at 120°C for 2 hours have been reported for alkylation reactions .

  • Reductive Amination: Using sodium cyanoborohydride in ethanol with catalytic acetic acid at 60°C has been described .

These procedures demonstrate the versatility of the compound in various synthetic transformations, making it a valuable building block in organic synthesis.

Applications in Research and Industry

Organic Synthesis

tert-Butyl 3-aminopropanoate hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its dual functionality as both an ester and an amine allows it to participate in a wide range of chemical reactions, making it a versatile building block for constructing more complex molecules. The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality, which can be selectively removed under specific conditions .

The compound is particularly useful in:

  • Peptide synthesis

  • Preparation of β-amino acid derivatives

  • Synthesis of complex organic molecules

  • Development of new materials and chemicals

Proteomics Research

In the field of proteomics, tert-Butyl 3-aminopropanoate hydrochloride is employed to study enzyme reactions and biochemical pathways. Its unique structure allows it to interact effectively with proteins and other biomolecules, providing valuable insights into protein function and structure. These applications contribute significantly to our understanding of biological systems and disease mechanisms.

Production of Specialty Chemicals

The compound is utilized in the manufacturing of specialty chemicals and materials, leveraging its unique chemical properties for various industrial applications. It serves as a starting material or intermediate in the production of pharmaceuticals, fine chemicals, and research reagents.

Biological Activity

Antibacterial Properties

Recent studies have demonstrated significant antibacterial activity of tert-Butyl 3-aminopropanoate hydrochloride and its derivatives against various pathogens. Particularly noteworthy is their efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

The minimum inhibitory concentrations (MICs) against MRSA have been reported to range from 6.1 to 13.4 µM, indicating the compound's potential as a scaffold for developing new antibiotics. The antibacterial activity can be attributed to its ability to disrupt cellular processes in target organisms, possibly interfering with protein synthesis or cell wall integrity in bacteria.

Structure-Activity Relationships

Studies on various derivatives of tert-Butyl 3-aminopropanoate have provided insights into structure-activity relationships, highlighting structural features that enhance or diminish biological activity. This information is valuable for the rational design of new compounds with improved biological properties.

Table 2 summarizes some of the reported biological activities:

Activity TypeTarget/ModelEfficacy/PotencyReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialMRSAMIC 6.1-13.4 µM
AnticancerCancer cell linesInduces apoptosis

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